(4-Cyano-benzylamino)-acetic acid
Overview
Description
(4-Cyano-benzylamino)-acetic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to a benzylamino group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-benzylamino)-acetic acid typically involves the reaction of 4-cyanobenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-cyanobenzylamine attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts (e.g., sulfuric acid) are employed for esterification or amidation reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
(4-Cyano-benzylamino)-acetic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Cyano-benzylamino)-acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting or modulating the activity of enzymes or receptors, thereby exerting its therapeutic effects. The cyano group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzyl cyanide: An organic compound with a similar cyano group attached to a benzyl group.
4-Cyanobenzylamine: A compound with a cyano group attached to a benzylamine moiety.
Comparison:
Reactivity: The presence of the acetic acid moiety allows for additional chemical transformations, such as esterification and amidation, which are not possible with benzyl cyanide or 4-cyanobenzylamine alone.
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-1-3-9(4-2-8)6-12-7-10(13)14/h1-4,12H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSNIKBDIDNPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588119 | |
Record name | N-[(4-Cyanophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328552-85-8 | |
Record name | N-[(4-Cyanophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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